

2-Bromo-1-tetralone as a building block in organic synthesis

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Compound of Interest

Compound Name: 2-Bromo-1-tetralone

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2-Bromo-1-tetralone: A Versatile Synthetic Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-tetralone, a halogenated derivative of α -tetralone, is a pivotal intermediate in modern organic synthesis. Its structure, featuring a reactive α -bromo ketone moiety, renders it an exceptionally versatile building block for the construction of a wide array of complex organic molecules. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a particular focus on its role in the synthesis of fused heterocyclic compounds and molecules of medicinal interest. The unique chemical properties of **2-bromo-1-tetralone** make it a valuable precursor for developing novel therapeutic agents, including those with potential antitumor and antifungal activities.^{[1][2]}

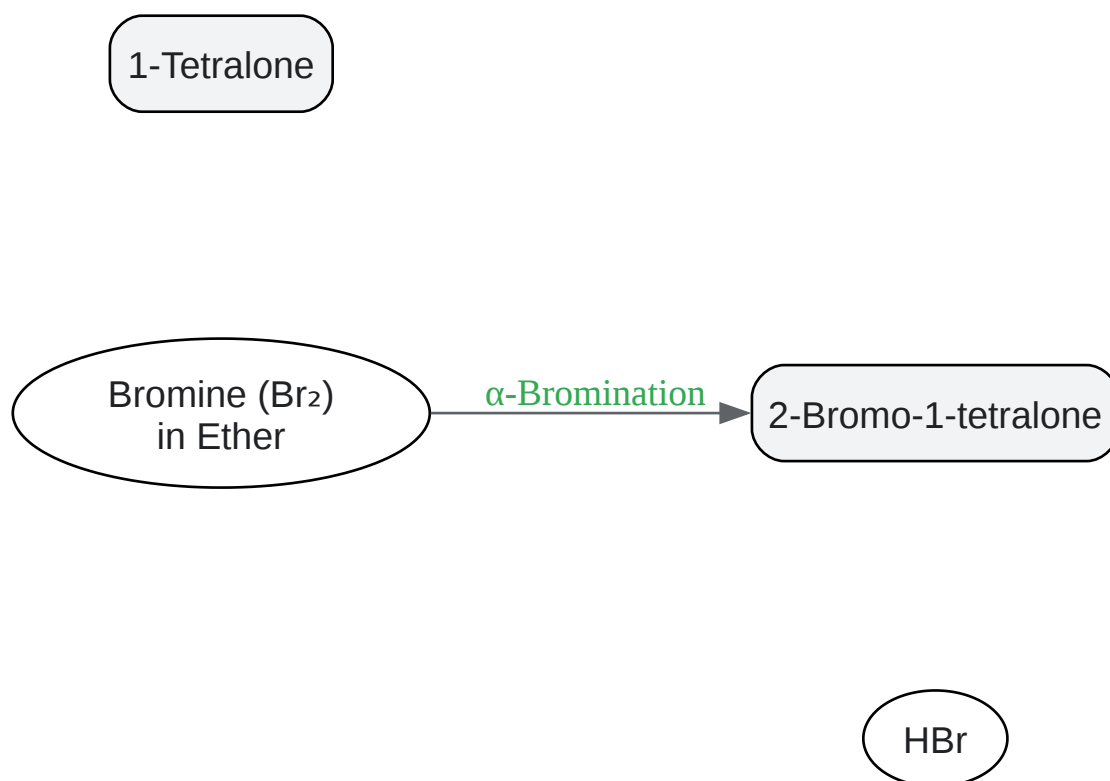
Physicochemical and Spectroscopic Data

2-Bromo-1-tetralone is a solid at room temperature, soluble in various organic solvents. Its key physical and spectroscopic properties are summarized below.

Property	Value	Reference(s)
CAS Number	13672-07-6	[3][4][5]
Molecular Formula	C ₁₀ H ₉ BrO	[3][4]
Molecular Weight	225.08 g/mol	[3][4]
Appearance	Solid	[3]
Melting Point	39-43 °C	[3]
Boiling Point	64-67 °C at 0.06 mmHg	[3]
¹ H NMR (500 MHz, CDCl ₃)	δ (ppm) = 8.08 (d, 1H), 7.54-7.50 (td, 1H), 7.36-7.27 (m, 2H), 4.73 (t, 1H), 3.34-3.27 (m, 1H), 2.92 (dt, 1H), 2.56-2.42 (m, 2H)	[6]

Synthesis of 2-Bromo-1-tetralone

The most common method for synthesizing **2-bromo-1-tetralone** is through the direct bromination of 1-tetralone. The α-position to the carbonyl group is readily halogenated under acidic or neutral conditions.



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Caption: Synthetic pathway for **2-Bromo-1-tetralone**.

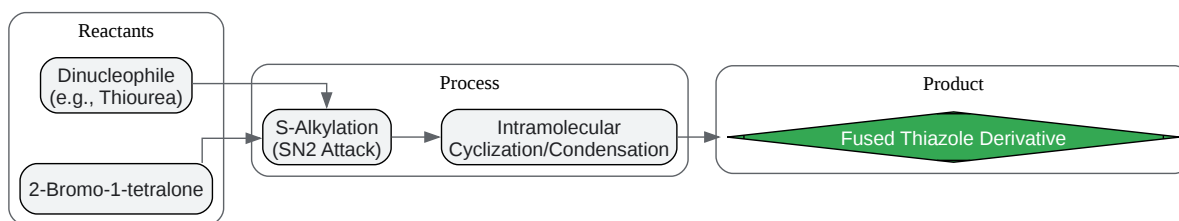
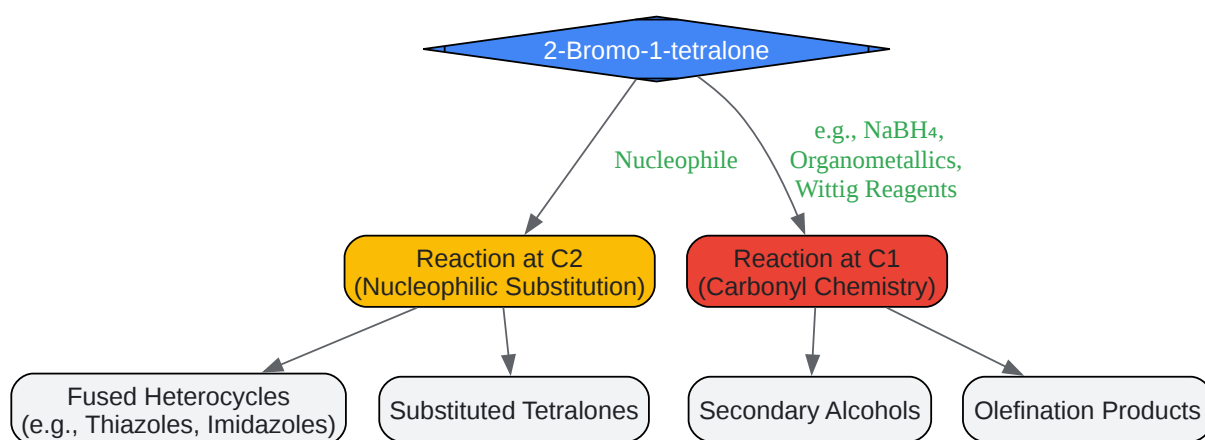
Experimental Protocol: Synthesis of 2-Bromo-1-tetralone from 1-Tetralone[1][7]

- Reaction Setup: Dissolve 1-tetralone (0.3 mole, 40 g) in diethyl ether (40 ml) in a suitable reaction flask. Cool the solution to 0°C using an ice bath.[7]
- Bromination: While maintaining the temperature at 0°C, add bromine (0.3 mole, 48 g) dropwise to the stirred solution.[7]
- Reaction Completion: After the addition is complete, gently heat the mixture on a water bath for approximately 15 minutes to expel the majority of the hydrogen bromide gas generated. [7]
- Isolation: Cool the reaction mixture and filter the resulting solid product.

- Purification: Wash the collected solid with cold ether to remove any unreacted starting material and impurities.[7] The crude product can be further purified by recrystallization if necessary. A near-quantitative yield (99.6%) of the crude product has been reported.[1]

Core Reactivity and Synthetic Applications

The synthetic utility of **2-bromo-1-tetralone** stems from its α -halo ketone structure, which provides two primary sites for chemical modification: the electrophilic carbon bearing the bromine atom (C2) and the carbonyl carbon (C1).



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